molecular formula C24H36N6O3 B8256311 2-Methoxy-3(5 or 6)-isopropylpyrazine

2-Methoxy-3(5 or 6)-isopropylpyrazine

Cat. No.: B8256311
M. Wt: 456.6 g/mol
InChI Key: MQHZLANELJKBBO-UHFFFAOYSA-N
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Description

2-Methoxy-3(5 or 6)-isopropylpyrazine is a heterocyclic organic compound known for its distinctive odor, often described as earthy or green. This compound belongs to the class of alkylpyrazines, which are commonly found in nature and contribute to the aroma of various foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3(5 or 6)-isopropylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3(5 or 6)-isopropylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

2-Methoxy-3(5 or 6)-isopropylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3(5 or 6)-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyl-2-methoxypyrazine
  • 3-Isopropyl-2-methoxypyrazine
  • 3-sec-Butyl-2-methoxypyrazine

Uniqueness

2-Methoxy-3(5 or 6)-isopropylpyrazine is unique due to its specific structural features and odor profile. While similar compounds may share some characteristics, the exact combination of functional groups and their positions confer distinct properties to this compound .

Properties

IUPAC Name

2-methoxy-3-propan-2-ylpyrazine;2-methoxy-5-propan-2-ylpyrazine;2-methoxy-6-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7;1-6(2)7-4-9-5-8(10-7)11-3;1-6(2)7-8(11-3)10-5-4-9-7/h3*4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHZLANELJKBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CC(=N1)OC.CC(C)C1=CN=C(C=N1)OC.CC(C)C1=NC=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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